1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate

Catalog No.
S12518867
CAS No.
M.F
C7H3Cl3F6O2
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acry...

Product Name

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate

IUPAC Name

[1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-yl] prop-2-enoate

Molecular Formula

C7H3Cl3F6O2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C7H3Cl3F6O2/c1-2-3(17)18-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H,1H2

InChI Key

CXOOYJCWNCALDZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC(C(F)(F)F)(C(F)(F)F)C(Cl)(Cl)Cl

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate is a synthetic compound characterized by its unique chemical structure, which includes a trifluoromethyl group and a trichloroethyl moiety attached to an acrylate backbone. This compound is notable for its potential applications in various fields, particularly in materials science and medicinal chemistry due to its fluorinated and chlorinated functionalities.

Chemical Structure

The chemical formula of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate can be represented as C7H3Cl3F6O2C_7H_3Cl_3F_6O_2. The presence of multiple halogen atoms contributes to its distinctive properties, including high stability and reactivity under specific conditions.

Typical of acrylates. These include:

  • Polymerization: The compound can undergo free radical polymerization to form polymers with enhanced thermal and chemical resistance.
  • Nucleophilic Substitution: The trichloroethyl group can be replaced by nucleophiles in reactions that are facilitated by the electron-withdrawing nature of the trifluoromethyl group.
  • Esterification: The acrylate functional group can react with alcohols to form esters, which may have different properties and applications.

The synthesis of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate can be achieved through several methods:

  • Direct Fluorination: Starting from 2,2,2-trichloroethyl acrylate, fluorination can be performed using fluorinating agents such as sulfur tetrafluoride or electrochemical methods.
  • Esterification Reactions: The compound can also be synthesized via esterification of acrylic acid with 1,1-bis(trifluoromethyl)-2,2,2-trichloroethanol under acidic conditions.
  • Multi-step Synthesis: A more complex synthesis route may involve multiple steps including protection/deprotection strategies and selective halogenation.

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate has several potential applications:

  • Coatings and Adhesives: Its stability and reactivity make it suitable for use in high-performance coatings and adhesives that require resistance to solvents and heat.
  • Pharmaceuticals: The compound may serve as a precursor for developing novel therapeutic agents due to its unique chemical properties.
  • Polymer Production: It can be utilized in the production of specialty polymers with tailored properties for specific industrial applications.

  • Reactivity with Nucleophiles: Studies indicate that the trichloroethyl group may engage in nucleophilic attack reactions which could influence its biological interactions.
  • Environmental Impact Studies: Given the presence of halogens, environmental studies may focus on its degradation pathways and potential bioaccumulation.

Several compounds share structural similarities with 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate. Here are some notable examples:

Compound NameChemical FormulaKey Features
2,2,2-Trichloroethyl acrylateC5H5Cl3O2C_5H_5Cl_3O_2Similar trichloroethyl group without fluorination
Trifluoroacetic acidC2HF3O2C_2HF_3O_2Contains trifluoromethyl but lacks chlorination
1-Trifluoromethyl-3-chloropropeneC4H4ClF3C_4H_4ClF_3Similar trifluoromethyl group; used in polymerization
Bis(trifluoromethyl) sulfoneC4F6O2SC_4F_6O_2SContains two trifluoromethyl groups; used as a reagent

Uniqueness

The uniqueness of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate lies in its combination of both trifluoromethyl and trichloro groups within an acrylate framework. This combination enhances its reactivity profile and potential utility across various chemical processes compared to similar compounds that lack one or both functional groups.

XLogP3

4.7

Hydrogen Bond Acceptor Count

8

Exact Mass

337.910281 g/mol

Monoisotopic Mass

337.910281 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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